molecular formula C8H10N2O2 B13675110 Methyl 2-(4-aminopyridin-3-yl)acetate

Methyl 2-(4-aminopyridin-3-yl)acetate

Cat. No.: B13675110
M. Wt: 166.18 g/mol
InChI Key: QUDZEBBYCVVGKN-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopyridin-3-yl)acetate is a pyridine derivative characterized by a methyl acetate group attached to the 3-position of a 4-aminopyridine ring. This compound combines the electron-rich aromatic pyridine system with an ester functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

methyl 2-(4-aminopyridin-3-yl)acetate

InChI

InChI=1S/C8H10N2O2/c1-12-8(11)4-6-5-10-3-2-7(6)9/h2-3,5H,4H2,1H3,(H2,9,10)

InChI Key

QUDZEBBYCVVGKN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CN=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminopyridin-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-aminopyridine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of 4-aminopyridine and methyl chloroacetate under similar conditions. The choice of solvent and base can vary, but the overall reaction mechanism remains consistent.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Methyl 2-(4-aminopyridin-3-yl)acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-aminopyridin-3-yl)acetate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The molecular targets and pathways involved vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between Methyl 2-(4-aminopyridin-3-yl)acetate and related compounds from the evidence:

Compound Name Core Structure Substituents/Functional Groups Key Features
This compound (Target) Pyridine 4-Amino, 3-methyl acetate Potential for hydrogen bonding (NH₂), ester reactivity
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate Tetrazole + benzene 2-Hydroxyphenyl, methyl acetate Intramolecular O–H⋯N hydrogen bonds; supramolecular π-π interactions
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate Pyrimidine Thietane, thioether, ethyl acetate Sulfur-rich structure; lipophilic due to thietane and thioether groups
Methyl 2-[Bis(benzylthio)phosphoryl]acetate Phosphoryl acetate Bis(benzylthio), methyl ester Horner–Wadsworth–Emmons reagent; stereoselective synthesis of α,β-unsaturated esters
2-(6-Methylpyridin-3-yl)acetic acid Pyridine 6-Methyl, acetic acid Carboxylic acid functionality; lacks amino group and ester


Key Observations :

  • Reactivity : The methyl ester group in the target compound allows for facile hydrolysis to carboxylic acids, unlike thioether- or phosphoryl-containing analogs, which exhibit distinct reactivity (e.g., sulfur participation in redox reactions) .
  • Supramolecular Interactions: Unlike the hydroxyl-tetrazole derivative in , the target compound’s amino group may form intermolecular N–H⋯O/N hydrogen bonds, influencing crystal packing or solubility.

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